Product packaging for 5-Chloro-2-(2-naphthyloxy)aniline(Cat. No.:CAS No. 32219-17-3)

5-Chloro-2-(2-naphthyloxy)aniline

Cat. No.: B2474411
CAS No.: 32219-17-3
M. Wt: 269.73
InChI Key: OSONOOMSGZJDBA-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry

Aniline, an aromatic amine, serves as a foundational building block in the synthesis of a vast array of organic molecules. researchgate.net Its simple structure, consisting of a phenyl ring attached to an amino group, provides a versatile platform for chemical modification. researchgate.net In medicinal chemistry, the aniline scaffold is considered a "privileged structure" because it is a key component in numerous pharmacologically active compounds. The amino group can act as a hydrogen bond donor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net This has led to the incorporation of aniline and its derivatives into a wide range of therapeutics, including analgesics and antimicrobial agents. researchgate.net While its versatility is a major advantage, researchers also explore modifications to the aniline ring to enhance properties and mitigate potential metabolic issues. acs.org

The Role of Ether Linkages in Modulating Molecular Architecture and Function

The ether linkage (C-O-C) is a critical functional group in the design of complex organic molecules. numberanalytics.com Characterized by an oxygen atom connected to two aryl or alkyl groups, this bond introduces a unique combination of structural properties. numberanalytics.com Unlike a simple alkyl chain, a diaryl ether linkage, such as the one found in 5-Chloro-2-(2-naphthyloxy)aniline, provides a degree of conformational rigidity while still allowing for rotation. This controlled flexibility can be crucial for orienting different parts of a molecule for optimal interaction with a biological target.

Furthermore, ether linkages influence a molecule's physicochemical properties. They can increase lipophilicity, which affects how a compound moves across biological membranes. numberanalytics.comacs.org The oxygen atom in the ether can also act as a hydrogen bond acceptor, contributing to the molecule's binding affinity. nih.gov In drug design, the strategic placement of an ether bond can serve as a stable linker between different pharmacophoric elements, creating a cohesive molecular architecture. numberanalytics.comwikipedia.org

Halogenation Effects in Aromatic Systems: A Focus on Chlorination

The introduction of halogen atoms, particularly chlorine, onto an aromatic ring is a common and impactful strategy in medicinal chemistry. researchgate.net The substitution of a hydrogen atom with a chlorine atom can profoundly alter a molecule's electronic and physical properties. acs.org Chlorine is an electronegative atom, and its presence on an aromatic ring withdraws electron density through the inductive effect, which can influence the reactivity of the ring and adjacent functional groups.

A key consequence of chlorination is the increase in lipophilicity. nih.gov This "lipophilic effect" can enhance the ability of a drug candidate to partition into the lipid bilayers of cell membranes, potentially improving its absorption and distribution. Moreover, the carbon-chlorine bond can participate in "halogen bonding," a type of non-covalent interaction with electron-donating atoms that can contribute to the binding affinity of a molecule to its target protein. nih.gov The strategic placement of chlorine atoms has been shown to improve the potency and pharmacokinetic profiles of many therapeutic agents. acs.orgnih.gov

Overview of Naphthyloxy Moieties in Biologically Active Compounds

The naphthalene (B1677914) ring system, which consists of two fused benzene (B151609) rings, is a prominent feature in many biologically active compounds. mdpi.com When connected via an oxygen atom, it forms a naphthyloxy moiety. This group is significantly larger and more lipophilic than a simple phenoxy group, providing an extended planar surface for interactions with biological targets.

This large aromatic system is well-suited for engaging in π-π stacking interactions, a type of non-covalent bond that is important in the binding of molecules to proteins and nucleic acids. The incorporation of a naphthyloxy group can enhance binding affinity and has been explored in the development of various therapeutic agents, including those with anticancer and antimicrobial activities. mdpi.comnih.gov

Contextualizing this compound within the Broader Aryloxyaniline Class

The chemical structure of this compound is a deliberate convergence of the four structural motifs discussed above. It belongs to the aryloxyaniline class, characterized by an aniline ring linked to another aromatic system through an ether bond.

The specific architecture of this molecule is defined by:

An aniline core , providing a site for potential hydrogen bonding and a platform for further chemical modification.

A chloro substituent at the 5-position of the aniline ring, which modifies the electronic properties and increases the lipophilicity of the molecule.

An ether linkage at the 2-position, which connects the two aromatic systems with a defined angle and degree of flexibility.

A 2-naphthyloxy group , which introduces a large, planar, and lipophilic moiety capable of significant van der Waals and π-stacking interactions.

This precise arrangement of functional groups makes this compound a distinct entity. While research specifically detailing the biological activity of this exact compound is not widespread in publicly accessible literature, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules or as a scaffold for the development of new bioactive agents. The combination of a halogenated aniline and a bulky naphthyloxy group makes it a candidate for investigations in areas where such features are known to be advantageous, such as in the design of kinase inhibitors or other agents targeting protein-protein interactions.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound and a related analogue for comparison.

PropertyThis compound5-Chloro-2-phenoxyaniline nih.gov
Molecular Formula C₁₈H₁₄ClNOC₁₂H₁₀ClNO
Molecular Weight 295.76 g/mol 219.66 g/mol
IUPAC Name 5-chloro-2-(naphthalen-2-yloxy)aniline5-chloro-2-phenoxyaniline
XLogP3 4.93.1

Note: Data for this compound is based on its structure, while data for 5-Chloro-2-phenoxyaniline is sourced from PubChem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClNO B2474411 5-Chloro-2-(2-naphthyloxy)aniline CAS No. 32219-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSONOOMSGZJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structure Activity Relationships Sar Within the Naphthyloxyaniline Scaffold

Impact of Naphthyloxy Regioisomerism (2-naphthyloxy vs. 1-naphthyloxy) on Molecular Interactions

This difference in shape has significant consequences for how the molecule can fit into a binding pocket. Research on regioisomeric alkylated-naphthalene liquids has shown that 2-alkyloxy analogues tend to exhibit monomer-rich luminescence, while 1-alkyloxy regioisomers show excimeric (excited-state dimer) luminescence. rsc.org This suggests that the 1-naphthyloxy scaffold allows for closer stacking and stronger π-π interactions between naphthalene (B1677914) rings, a property that would be disfavored in the more sterically hindered 2-naphthyloxy arrangement. rsc.orgresearchgate.net Therefore, the 2-naphthyloxy substitution pattern likely promotes more specific, directional interactions with a receptor rather than non-specific stacking.

Table 1: Comparison of Properties Based on Naphthyloxy Regioisomerism
Property1-Naphthyloxy Derivative2-Naphthyloxy Derivative
Molecular ShapeKinked, more compactLinear, more extended
Intermolecular StackingFavors excimer formation (stronger π-π stacking) rsc.orgFavors monomeric state (weaker π-π stacking) rsc.org
Steric Hindrance around Ether BondHigher, due to peri-hydrogen interactionsLower

Influence of Chloro-Substitution Position on the Aniline (B41778) Ring

The presence and position of a chloro-substituent on the aniline ring are critical in modulating the electronic environment and steric profile of the molecule. Halogenation is a common strategy in medicinal chemistry to alter a compound's properties. nih.gov

Effects of Chlorine at the 5-Position on Electronic and Steric Properties

In 5-Chloro-2-(2-naphthyloxy)aniline, the chlorine atom is located at the 5-position of the aniline ring, which is para to the amino group and meta to the naphthyloxy group. This specific placement has distinct electronic and steric consequences.

Comparative Analysis with Other Halogenation Patterns (e.g., fluoro-analogues)

Replacing the chlorine atom with other halogens, such as fluorine, would introduce different properties. Fluorine is more electronegative but has a smaller van der Waals radius than chlorine.

Electronic Comparison: A fluoro-analogue would have a stronger inductive electron-withdrawing effect (-I) than the chloro derivative, further reducing the basicity of the aniline nitrogen.

Steric and Interaction Comparison: The smaller size of fluorine means it would have a lesser steric impact. However, chlorine can participate in halogen bonding, an interaction not typically observed with fluorine. Studies comparing chloro- and fluoro-substituted compounds have shown that these differences can lead to varied biological activities. nih.gov For instance, in the development of certain ligands, chloride substitution at a specific position improved yield and efficacy, while fluoride (B91410) substitution at the same position was less effective. nih.gov Conversely, in other contexts, fluoroarenes are highly effective in promoting certain reactions due to their electronic properties. acs.orgacs.org

Table 2: Comparative Properties of Halogen Substituents
PropertyFluorine (F)Chlorine (Cl)
Electronegativity (Pauling Scale)3.983.16
van der Waals Radius (Å)1.471.75
Dominant Electronic EffectStrong -IStrong -I, Weak +R
Halogen Bonding PotentialVery weakModerate

Role of the Aniline Nitrogen in Hydrogen Bonding and Receptor Binding

The aniline moiety (-NH₂) is a crucial functional group for establishing specific interactions with biological targets. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).

Theoretical studies on aniline-water complexes show that the nitrogen atom is a stronger electron donor than the oxygen atom of water, indicating its potential as a strong hydrogen bond acceptor. The ability of the aniline to act as a bifunctional donor and acceptor is critical. acs.org The strength of these potential hydrogen bonds is modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the 5-chloro substituent decreases the electron density on the nitrogen, making it a weaker hydrogen bond acceptor but making the N-H protons more acidic and thus stronger hydrogen bond donors. mdpi.com

In the context of receptor binding, the geometric arrangement of these hydrogen bond vectors is critical. The conformational rigidity of related structures has been used to build pharmacophore models where a specific hydrogen bonding vector involving the nitrogen atom is highly correlated with binding affinity. nih.gov The ability to form synergistic hydrogen bond pairings, where the donor and acceptor have well-matched strengths, can significantly enhance ligand binding affinity by minimizing competition with water molecules. nih.gov

Conformational Analysis and Rotational Barriers around the Ether Linkage

The diaryl ether linkage (Ar-O-Ar') is a key structural motif that confers a specific three-dimensional shape to the molecule. beilstein-journals.orgjsynthchem.com While relatively stable, rotation can occur around the C-O bonds. The energy barrier to this rotation determines the conformational flexibility of the molecule.

The C-O-C bond angle in diaryl ethers is typically around 120°, and the two aromatic rings are generally not coplanar. The rotational barrier is influenced by the steric hindrance imposed by substituents adjacent to the ether linkage. In the case of this compound, the aniline ring has a bulky amino group ortho to the ether bond. This arrangement creates a significant steric clash that restricts free rotation, leading to a higher rotational barrier and favoring specific atropisomers (axially chiral conformers).

Studies on related axially chiral diaryl ethers have quantified these rotational barriers, with half-lives for racemization reaching several hours even at elevated temperatures, indicating considerable conformational stability. nih.gov This restricted rotation means the molecule likely exists in a limited set of well-defined, low-energy conformations, which is a critical factor for selective recognition by a receptor.

Case Studies from Related Compounds Informing this compound SAR

The SAR of this compound can be inferred from related structures where these motifs are present.

Chlorinated Anilines in Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The chlorine atom often serves to occupy a specific hydrophobic pocket or to form halogen bonds. For example, in the synthesis of TAM and MET kinase inhibitors, a 4-amino-2-fluorophenoxy group is a key component, highlighting the importance of halogen substitution on the phenoxy-aniline scaffold. acs.org The electronic tuning provided by the halogen is crucial for activity.

5-Chloro-2-nitroaniline (B48662): This compound is structurally very similar to the aniline portion of the title compound, with a nitro group replacing the naphthyloxy group. Crystal structure analysis of 5-chloro-2-nitroaniline reveals a planar molecule where intermolecular interactions are dominated by N-H···O hydrogen bonds. researchgate.net This suggests that the N-H groups of this compound are likely to be potent hydrogen bond donors.

Diaryl Ether-Containing Natural Products: Many bioactive natural products contain a diaryl ether linkage. beilstein-journals.org Their rigid conformations are often essential for their biological activity. The conformational constraints observed in these molecules underscore the importance of the rotational barrier around the ether bond in pre-organizing the molecule for receptor binding.

SAR of 2-Arylbenzimidazoles as Kinase Inhibitors

The 2-arylbenzimidazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. These compounds are typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde. While there is no direct evidence of this compound being used as a precursor for such syntheses in the available literature, it is conceivable that it could be chemically modified to form a substituted o-phenylenediamine, which could then be used to generate novel 2-arylbenzimidazoles.

General SAR studies on 2-arylbenzimidazoles have revealed several key features influencing their kinase inhibitory activity:

Substituents on the Benzene (B151609) Ring of the Benzimidazole Core: The nature and position of substituents on this ring can significantly impact potency and selectivity.

Substituents on the 2-Aryl Ring: Modifications to the aryl group at the 2-position are crucial for interaction with the ATP-binding pocket of kinases. Different substitution patterns can modulate the inhibitory profile against specific kinases like p38 MAP kinase, Lck, and IKK3. ed.ac.uk

The N-H of the Imidazole Ring: This group often participates in hydrogen bonding interactions with the hinge region of the kinase domain, a critical interaction for many kinase inhibitors. mdpi.com

A study on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors highlighted the importance of a nitrogen atom in the aniline moiety for forming a salt bridge with the kinase domain, which is essential for activity. mdpi.com This finding could be relevant if the aniline nitrogen of this compound were to be incorporated into a larger kinase inhibitor scaffold.

Antimicrobial SAR of Aniline Derivatives

The antimicrobial properties of various aniline derivatives have been explored, though specific data on this compound is absent. Broader classes of compounds containing aniline or naphthyl moieties have shown antimicrobial potential. For instance, a review of naphthyridine derivatives, which feature a fused pyridine (B92270) ring system rather than a simple naphthalene, details their activity against a range of bacteria. nih.gov The mechanism for some of these, like nalidixic acid, involves the inhibition of DNA gyrase. nih.gov

In studies of other aniline-containing compounds, the following SAR observations have been made:

Lipophilic Substituents: The addition of lipophilic groups to the aniline moiety can sometimes improve antimicrobial activity. nih.gov

Halogenation: The presence and position of halogen atoms on the aniline ring can influence the potency and spectrum of activity.

Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as thiazole (B1198619) or quinoline, onto an aniline scaffold has been a successful strategy in developing new antimicrobial agents.

While these general principles exist, they are not directly applicable to this compound without specific experimental data.

Structural Modifications and Their Impact on Enzyme Inhibition (e.g., glucocerebrosidase inhibitors)

There is no specific information in the reviewed literature linking this compound or its close analogs to the inhibition of glucocerebrosidase. Research into glucocerebrosidase inhibitors has identified lead compounds through high-throughput screening, but these have been structurally distinct from the naphthyloxyaniline scaffold.

In a broader context of enzyme inhibition, the structural features of this compound—a chlorinated aromatic ring, an ether linkage, and a naphthalene system—offer multiple points for chemical modification. Hypothetically, these modifications could be explored to understand their impact on the inhibition of various enzymes. Key areas for modification would include:

The Aniline Moiety: The position and nature of the chloro substituent, as well as the amino group itself, could be altered.

The Naphthyl Group: The point of attachment of the oxy group (1- vs. 2-position) and substitutions on the naphthalene rings could be varied.

The Ether Linkage: This could be replaced with other functional groups to change the molecule's conformation and electronic properties.

Without experimental data, any discussion of the impact of such modifications on glucocerebrosidase or other enzyme inhibition remains speculative.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Exploration of Enzyme Inhibition Mechanisms

Aryloxyaniline and related structures have been identified as potent inhibitors of various enzymes, a characteristic that forms the basis of their therapeutic potential. The specificity and mechanism of this inhibition are areas of active investigation.

A noteworthy biological activity of compounds structurally related to aryloxyanilines is the inhibition of glucocerebrosidase (GCase), a lysosomal enzyme essential for the breakdown of glucosylceramide. nih.gov Mutations in the gene encoding GCase lead to Gaucher disease, a lysosomal storage disorder. nih.gov Small molecule chaperones that can stabilize the mutated enzyme or enhance its activity are a promising therapeutic strategy.

Quantitative high-throughput screening has identified several non-iminosugar inhibitors of GCase, some of which are structurally analogous to aryloxyanilines in that they are aromatic, nitrogen-containing compounds. nih.gov These compounds have demonstrated high potency and selectivity for GCase over other related hydrolases. nih.gov For instance, certain identified series of compounds exhibited excellent potency and efficacy in inhibiting GCase. nih.gov This inhibitory activity is crucial as many GCase chaperones studied to date are inhibitors of the enzyme. nih.gov The principle is that transient inhibition can help stabilize the protein, allowing it to fold correctly and be trafficked to the lysosome.

Table 1: Inhibition of Glucocerebrosidase and Selectivity against Other Hydrolases by Related Compound Classes

Compound Class Target Enzyme Activity Selectivity Reference
Non-iminosugar inhibitors Glucocerebrosidase Potent Inhibition High selectivity against α-glucosidase, α-galactosidase, and β-hexosaminidase nih.gov

This table is generated based on findings for structurally related compound classes, not specifically 5-Chloro-2-(2-naphthyloxy)aniline.

The selectivity of a ligand for its target enzyme over other structurally similar proteins is a critical determinant of its therapeutic index. The molecular basis for this selectivity often lies in subtle differences in the amino acid composition and three-dimensional structure of the enzyme's active site or allosteric binding pockets. nih.govresearchgate.net

Interaction with Cellular Signaling Pathways and Regulatory Elements

Beyond direct enzyme inhibition, aryloxyaniline-related compounds can exert their effects by modulating complex cellular signaling pathways and regulatory elements, including those involved in inflammation, cancer, and viral infections.

While direct studies on this compound's effect on inflammatory responses are not prevalent in the searched literature, the general class of aniline (B41778) derivatives has been associated with various biological activities. The modulation of inflammatory pathways often involves the inhibition of key signaling molecules such as kinases or the alteration of transcription factor activity. The structural motifs present in aryloxyanilines could potentially interact with the ATP-binding sites of kinases involved in inflammatory signaling or with other regulatory proteins.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are often dysregulated in cancer. nih.govresearchgate.net The targeting of oncogenic miRNAs with small molecules is an emerging therapeutic strategy. nih.govnih.gov While direct evidence for this compound is not available, the principle of small molecules targeting the biogenesis or function of oncogenic miRNAs has been established for other compounds. nih.govnih.gov

These small molecules can bind to the precursor miRNAs (pre-miRNAs), which have a distinct stem-loop structure, and inhibit their processing by the Dicer enzyme into mature, functional miRNAs. nih.gov For example, small molecules have been designed to target the production of miR-372 and miR-373, which are implicated in gastric cancer. nih.gov Some of these compounds have demonstrated anti-proliferative activity in cancer cells, which is believed to be linked to the reduction in the levels of the targeted miRNAs. nih.gov

Table 2: Examples of Small Molecules Targeting Oncogenic miRNAs

Compound Type Targeted miRNA Mechanism of Action Cellular Effect Reference
Neomycin-nucleobase conjugates pre-miR-372, pre-miR-373 Inhibition of Dicer processing Anti-proliferative activity in gastric cancer cells nih.gov
Drug-like small molecules pre-miR-21 Binds to Dicer cleavage site, inducing structural changes Specific inhibition of miRNA processing nih.gov

This table presents examples of compounds targeting oncogenic miRNAs to illustrate the principle, as direct data for this compound is not available.

The search for novel antiviral agents has led to the discovery of various small molecules that can inhibit viral replication. Compounds with aniline-like substructures have been investigated for their anti-HIV-1 activity. nih.gov For instance, a series of α-anilinophenylacetamide (α-APA) derivatives have been identified as potent and highly selective inhibitors of HIV-1 reverse transcriptase. nih.gov These compounds were effective against multiple HIV-1 strains at concentrations significantly lower than their cytotoxic concentrations. nih.gov

Another strategy to inhibit HIV-1 involves targeting the viral protein Vif, which is essential for viral replication in the presence of the host defense factor APOBEC3G (A3G). nih.gov Small molecules have been identified that can antagonize Vif function, leading to the restoration of A3G's antiviral activity. nih.gov These inhibitors can increase the cellular levels of A3G and its incorporation into new virions, thereby reducing viral infectivity. nih.gov

Table 3: Examples of Anti-HIV-1 Activity by Related Compound Classes

Compound Class HIV-1 Target Mechanism of Action Result Reference
α-Anilinophenylacetamides (α-APA) Reverse Transcriptase Inhibition of enzyme activity Potent inhibition of HIV-1 replication nih.gov
RN-18 (Vif antagonist) Vif Antagonizes Vif function, restores A3G activity Increased A3G levels and incorporation into virions, reduced viral infectivity nih.gov

This table provides examples of compound classes with anti-HIV-1 activity to demonstrate the potential mechanisms, as specific data for this compound was not found.

Antioxidant Mechanisms and Radical Scavenging Properties

There is currently no available scientific literature or published data detailing the antioxidant mechanisms or radical scavenging properties of this compound. While aniline and naphthylamine derivatives, in general, have been investigated for their antioxidant potential, specific studies on the title compound are absent. Research is needed to determine if this compound can donate a hydrogen atom or an electron to neutralize free radicals, and to identify the structural features that would contribute to such activity.

Data on the antioxidant activity of this compound is not available in published research.

Anti-Parasitic Activity and Mode of Action (e.g., fasciolicidal effects)

No studies have been published investigating the anti-parasitic activity of this compound. Consequently, there is no information on its potential efficacy against parasites such as Fasciola hepatica or its mode of action. While related compounds containing a naphthyloxy moiety have been explored for fasciolicidal effects, these findings cannot be directly extrapolated to this compound.

Research into the potential fasciolicidal or other anti-parasitic effects of this compound is required to ascertain its biological activity in this domain.

Utilization as Biochemical Probes in Proteomics Research

The application of this compound as a biochemical probe in proteomics research has not been reported. The principles of chemical proteomics often involve the use of small molecules to interact with and identify protein targets. beilstein-journals.org For a compound to be an effective probe, it typically requires a reactive group for covalent modification or a high-affinity, specific binding capacity, along with a reporter tag for detection. There is no evidence to suggest that this compound has been functionalized or utilized for such purposes.

Analysis of Molecular Dynamics and Binding Site Recognition

A search of the scientific literature reveals no molecular dynamics simulation studies or binding site recognition analyses for this compound. Such computational studies are crucial for understanding the conformational flexibility of a molecule, its interaction with potential biological targets at an atomic level, and for predicting binding affinities. The absence of this data precludes any understanding of its potential molecular targets and interaction dynamics.

No Publicly Available Computational and Theoretical Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or data sets focusing on the computational and theoretical characterization of the chemical compound this compound. The requested analysis, which was to be structured around specific computational chemistry approaches, cannot be provided at this time due to the absence of foundational research on this particular molecule.

The intended article was to detail several key areas of computational investigation for this compound, including:

Quantum Chemical Calculations: This would have involved an in-depth look at its electronic structure and reactivity through Density Functional Theory (DFT) studies. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap and its correlation with chemical reactivity were to be analyzed. Furthermore, an Electrostatic Potential Surface (EPS) analysis was planned to predict potential receptor binding sites.

Molecular Docking and Dynamics Simulations: This section would have explored the compound's potential interactions with biological targets. The aim was to predict binding modes and affinities with various proteins and to understand its conformational flexibility and stability in simulated biological environments.

Despite extensive searches using targeted keywords such as "this compound DFT," "this compound HOMO-LUMO," "this compound molecular docking," and other related terms, no specific studies were identified. The scientific community has published research on structurally related compounds, such as derivatives of aniline and naphthyloxy moieties; however, the specific compound of interest has not been the subject of dedicated computational investigation in the accessible literature.

Therefore, the creation of a scientifically accurate and data-driven article as per the requested outline is not feasible. The generation of such an article would necessitate primary research involving de novo computational studies on this compound.

Computational and Theoretical Chemistry Approaches in Characterizing 5 Chloro 2 2 Naphthyloxy Aniline

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like 5-Chloro-2-(2-naphthyloxy)aniline, which possesses a complex arrangement of aromatic rings, a halogen substituent, and an ether linkage, QSAR studies can provide valuable insights into how structural modifications might influence its biological effects. These models are built upon the principle that the activity of a molecule is a function of its physicochemical and structural properties.

The development of a robust QSAR model involves several key stages, including the careful selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous statistical validation. The ultimate goal is to create a model that can accurately predict the activity of new, untested compounds, thereby guiding the design of molecules with enhanced or desired properties.

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of the compounds under investigation. For a class of molecules such as naphthyloxyaniline derivatives, a diverse array of descriptors can be calculated to capture the various aspects of their molecular architecture. These descriptors are typically categorized into several classes, each representing different facets of the molecule's properties. The selection of appropriate descriptors is crucial for the development of a predictive QSAR model.

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity and interaction potential of molecules. For naphthyloxyaniline derivatives, key electronic descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. cmu.ac.th In QSAR studies of related aromatic compounds like chlorochalcones, the LUMO energy has been shown to be a significant predictor of biological activity. cmu.ac.th

Dipole Moment: The magnitude and orientation of the molecular dipole moment are important for understanding polar interactions with biological targets. For substituted anilines and tryptophan analogs, the dipole moment has been identified as a key descriptor in explaining their biological activity. nih.govresearchgate.net

Partial Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, is crucial for modeling electrostatic interactions with a receptor. These charges can be calculated using various quantum chemical methods.

Hydrophobic Descriptors: The lipophilicity of a molecule is a critical factor in its pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion, and ability to cross biological membranes.

LogP (Octanol-Water Partition Coefficient): This is the most widely used descriptor for hydrophobicity. In QSAR models of diaryl ether derivatives and N-aryl derivatives, LogP has been shown to be a significant parameter. nih.govnih.gov

Steric and Topological Descriptors: These descriptors provide information about the size, shape, and connectivity of the molecule, which are vital for understanding how it might fit into a biological receptor site.

Molecular Weight and Volume: These provide a basic measure of the molecule's size.

Topological Indices: These are numerical values derived from the molecular graph that describe the connectivity and branching of the molecule. Examples include the Wiener index and Kappa shape indices, which have been found to be important in QSAR models of N-aryl derivatives. nih.gov

Molecular Surface Area and Volume: These descriptors, often calculated from the van der Waals or solvent-accessible surfaces, provide a more detailed picture of the molecule's shape and potential for interaction.

The table below summarizes some of the key descriptors that would be derived for a QSAR study of naphthyloxyaniline derivatives.

Descriptor CategoryDescriptor NameDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Electronic Partial Atomic ChargesThe distribution of charge on the atoms within the molecule.
Hydrophobic LogPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
Steric Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Steric Molar RefractivityA measure of the total polarizability of a mole of a substance.
Topological Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Topological Kappa Shape IndicesTopological indices that encode information about the degree of star-graph-like and linear shapes of a molecule.

The calculation of these descriptors is typically performed using specialized software packages that can compute a wide range of molecular properties from the 2D or 3D structure of the molecule. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are frequently used to obtain accurate electronic descriptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2-naphthyloxy)aniline, and what factors influence the choice of method?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, intermediates like 5-chloro-2-nitroaniline can react with 2-naphthol under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via displacement of nitro or chloro groups. Catalysts like Cu(I) or Pd-based systems may enhance coupling efficiency.
  • Factors : Reaction yield, solvent compatibility (polar aprotic solvents preferred), temperature (80–120°C), and steric hindrance from the naphthyloxy group influence method selection. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Synthetic Method Reagents/Conditions Yield Range Key Challenges
SNAr with 2-naphtholK₂CO₃, DMF, 100°C, 12h60–75%Competing side reactions
Ullmann-type couplingCuI, 1,10-phenanthroline, 120°C50–65%Catalyst cost and removal

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., δ 6.8–7.8 ppm for naphthyl protons) and amine group presence.
  • HPLC : Assess purity (>95% typically required) using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 300.1).
    • Challenges : Residual solvents or unreacted starting materials may require additional purification steps .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in large-scale syntheses while maintaining ecological considerations?

  • Green Chemistry Approaches :

  • Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DMF.
  • Employ microwave-assisted synthesis to reduce reaction time and energy consumption.
  • Catalytic recycling (e.g., immobilized Cu nanoparticles) minimizes waste .
    • Case Study : A 2025 study achieved 85% yield using solvent-free mechanochemical grinding with K₂CO₃, reducing ecological footprint .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Data Analysis Framework :

Assay Standardization : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times (24h vs. 48h), and dose ranges.

Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., apoptosis vs. autophagy).

Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile variability in IC₅₀ values .

  • Example : A 2023 study reported conflicting cytotoxicity results (IC₅₀ = 15 µM vs. 45 µM) due to differences in apoptosis assay protocols (Annexin V vs. TUNEL) .

Q. What are the mechanistic pathways proposed for the anticancer activity of this compound, and how are these validated experimentally?

  • Proposed Mechanisms :

  • Apoptosis Induction : Caspase-3/7 activation confirmed via fluorometric assays.

  • Reactive Oxygen Species (ROS) Generation : Measured using DCFH-DA probes in flow cytometry.

    • Validation :
  • Knockdown Studies : siRNA silencing of pro-apoptotic genes (e.g., BAX) reduces efficacy.

  • Molecular Docking : Predicts binding affinity to Bcl-2 family proteins (ΔG = -8.2 kcal/mol) .

    Biological Activity Assay Type Key Findings
    Anticancer (in vitro)MTT assay (HeLa)IC₅₀ = 15 µM, apoptosis via caspase-3
    Antimicrobial (E. coli)Broth microdilutionMIC = 32 µg/mL, membrane disruption

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